molecular formula C11H12O3 B11723232 3-(2-methoxyphenyl)but-2-enoic acid CAS No. 7706-68-5

3-(2-methoxyphenyl)but-2-enoic acid

Cat. No.: B11723232
CAS No.: 7706-68-5
M. Wt: 192.21 g/mol
InChI Key: UWTDXUCLTQHOJU-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)but-2-enoic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-methoxyphenyl)but-2-enoic acid involves the reflux of ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol. The reaction is carried out for approximately three hours, followed by cooling and washing with ether. The aqueous phase is then acidified with concentrated hydrochloric acid to below pH 1, and the mixture is extracted with ether. The ether extract is washed with water, brine, dried, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated butanoic acid derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)but-2-enoic acid
  • 3-(2-chlorophenyl)but-2-enoic acid
  • 3-(2-nitrophenyl)but-2-enoic acid

Uniqueness

3-(2-methoxyphenyl)but-2-enoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

7706-68-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-methoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

UWTDXUCLTQHOJU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1OC

Origin of Product

United States

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